molecular formula C10H16O B101493 3,5,5-Trimethylbicyclo[2.2.1]heptan-2-one CAS No. 18358-53-7

3,5,5-Trimethylbicyclo[2.2.1]heptan-2-one

Cat. No. B101493
CAS RN: 18358-53-7
M. Wt: 152.23 g/mol
InChI Key: MQPHVIPKLRXGDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5,5-Trimethylbicyclo[2.2.1]heptan-2-one, also known as camphor, is a white crystalline substance with a strong odor. It is widely used in various fields, including medicine, cosmetics, and food industry. Camphor is a natural product obtained from the wood of camphor trees, but it can also be synthesized chemically.

Scientific Research Applications

  • Synthesis of Carbocyclic Analogs of Prostaglandin Endoperoxides :

    • 5,5,6-Trimethylbicyclo[2.2.1]heptan-2-one plays a role in the synthesis of prostaglandin endoperoxides analogs, which are significant in medical research (Pashkovskii et al., 2001).
  • Creation of Crosslinked Polymers :

    • 1-Oxo-2,6,7-trioxa-1-phosphabicyclo[2.2.1]heptane, related to the compound , can be transformed into a crosslinked polymer, useful as a carrier for pharmacologically active polymers (Gehrmann & Vogt, 1981).
  • Applications in Organic Synthesis :

    • The compound is used in the synthesis of various organic compounds, showcasing its versatility in organic chemistry. For instance, its reaction with trimethylsilyl cyanide produces a range of products, demonstrating its reactivity and utility in complex organic synthesis (Gassman et al., 1986).
    • It is also involved in the synthesis of spiro[bicyclo[2.2.1]heptane-2,2′-furan]-3-amines, showing its application in creating novel chemical structures (Grošelj et al., 2007).
  • Chemical Structure Analysis :

    • The compound's structural properties have been analyzed using X-ray crystallography, which is crucial for understanding its chemical behavior and potential applications in synthesis and materials science (Filatov et al., 2013).

properties

CAS RN

18358-53-7

Product Name

3,5,5-Trimethylbicyclo[2.2.1]heptan-2-one

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

3,5,5-trimethylbicyclo[2.2.1]heptan-2-one

InChI

InChI=1S/C10H16O/c1-6-8-4-7(9(6)11)5-10(8,2)3/h6-8H,4-5H2,1-3H3

InChI Key

MQPHVIPKLRXGDJ-UHFFFAOYSA-N

SMILES

CC1C2CC(C1=O)CC2(C)C

Canonical SMILES

CC1C2CC(C1=O)CC2(C)C

density

0.963-0.969

Other CAS RN

547-60-4
18358-53-7
30469-22-8
15358-88-0

physical_description

Colourless liquid;  Cedar camphor aroma

solubility

Practically insoluble to insoluble in water
Soluble (in ethanol)

synonyms

pinocamphone
pinocamphone, (1alpha,2beta,5alpha)-isomer
pinocamphone, (1S-(1alpha,2beta,5alpha))-isome

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,5,5-Trimethylbicyclo[2.2.1]heptan-2-one
Reactant of Route 2
3,5,5-Trimethylbicyclo[2.2.1]heptan-2-one
Reactant of Route 3
3,5,5-Trimethylbicyclo[2.2.1]heptan-2-one
Reactant of Route 4
3,5,5-Trimethylbicyclo[2.2.1]heptan-2-one
Reactant of Route 5
3,5,5-Trimethylbicyclo[2.2.1]heptan-2-one
Reactant of Route 6
3,5,5-Trimethylbicyclo[2.2.1]heptan-2-one

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